4-(decanoylamino)-N-(4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decanamido-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of a decanamido group and a hydroxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanamido-N-(4-hydroxyphenyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with decanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Decanamido-N-(4-hydroxyphenyl)benzamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Decanamido-N-(4-hydroxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 4-Decanamido-N-(4-oxophenyl)benzamide.
Reduction: 4-Decanamido-N-(4-aminophenyl)benzamide.
Substitution: 4-Decanamido-N-(4-chlorophenyl)benzamide.
Scientific Research Applications
4-Decanamido-N-(4-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Decanamido-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)benzamide: Lacks the decanamido group.
4-Hydroxy-N-(4-hydroxyphenyl)benzamide: Contains an additional hydroxy group.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains bromine atoms instead of the decanamido group.
Uniqueness
4-Decanamido-N-(4-hydroxyphenyl)benzamide is unique due to the presence of the decanamido group, which imparts specific properties such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(decanoylamino)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-22(27)24-19-12-10-18(11-13-19)23(28)25-20-14-16-21(26)17-15-20/h10-17,26H,2-9H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
APBKSEONLGWHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.